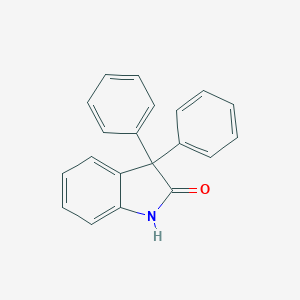

3,3-Diphenyloxindole

Description

3,3-Diphenyloxindole (C20H15NO) is a bicyclic aromatic compound featuring an oxindole core substituted with two phenyl groups at the 3-position. Its synthesis typically involves superacid-catalyzed Friedel-Crafts alkylation of isatin with benzene derivatives . For example, reacting isatin with excess benzene in trifluoromethanesulfonic acid (TFSA) at 0°C yields 3,3-diphenyloxindole in high purity . The compound exhibits notable stability under alkaline conditions due to its electronic structure, with a calculated LUMO energy of −1.125 eV for the deprotonated form, making it resistant to hydroxide ion attack .

Propriétés

Numéro CAS |

1922-79-8 |

|---|---|

Formule moléculaire |

C20H15NO |

Poids moléculaire |

285.3 g/mol |

Nom IUPAC |

3,3-diphenyl-1H-indol-2-one |

InChI |

InChI=1S/C20H15NO/c22-19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-19/h1-14H,(H,21,22) |

Clé InChI |

KLAWNELUVVBFGB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |

SMILES canonique |

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Oxindole Derivatives

(a) 3-Hydroxy-3-acetonyloxindole (C11H11NO3)

- Structure : Features a hydroxy and acetonyl group at the 3-position instead of phenyl groups.

- Synthesis : Prepared via reactions of indolin-2-ones with α-substituted ketones .

- Properties : Lower thermal stability compared to 3,3-diphenyloxindole due to the absence of aromatic stabilization.

(b) Dioxindole (C8H7NO2)

- Structure : Contains two oxygen atoms in the indole ring.

- Reactivity : More prone to oxidation and nucleophilic attack due to higher electron density at the 3-position .

(c) 3,3-Diphenylhydroxindole

Comparative Data Tables

Table 1. Structural and Functional Properties

Key Research Findings

- Alkaline Stability : 3,3-Diphenyloxindole outperforms benzimidazole analogs due to its higher LUMO energy, reducing electron-deficient sites for OH<sup>−</sup> attack .

- Thermal Stability : Thermal conversion of α,α-diphenylacetanilide to 3,3-diphenyloxindole at 230°C confirms its robustness under extreme conditions .

- Biological Activity : Substituent optimization (e.g., o-hydroxy groups) enhances antiproliferative effects by 2–3× compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.